molecular formula C11H15N3O B13321659 (R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine

(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine

Cat. No.: B13321659
M. Wt: 205.26 g/mol
InChI Key: QRLKSUWZQBRKAU-SECBINFHSA-N
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Description

®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine typically involves multi-step processes that include cycloisomerization and cycloaddition reactions. One notable method involves the use of gold, palladium, and phosphoric acid as catalysts to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This multi-catalytic protocol allows for the construction of diverse furo[2,3-b]pyridine derivatives with good to excellent yields and high diastereo- and enantioselectivities .

Industrial Production Methods

While specific industrial production methods for ®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine are not extensively documented, the principles of multi-catalytic and one-pot synthesis can be adapted for large-scale production. The use of efficient catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with varying functional groups. These products can be further utilized in various applications, including drug development and material science.

Mechanism of Action

The mechanism of action of ®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This uniqueness enhances its reactivity and selectivity in chemical reactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(3R)-spiro[3H-furo[2,3-b]pyridine-2,4'-piperidine]-3-amine

InChI

InChI=1S/C11H15N3O/c12-9-8-2-1-5-14-10(8)15-11(9)3-6-13-7-4-11/h1-2,5,9,13H,3-4,6-7,12H2/t9-/m1/s1

InChI Key

QRLKSUWZQBRKAU-SECBINFHSA-N

Isomeric SMILES

C1CNCCC12[C@@H](C3=C(O2)N=CC=C3)N

Canonical SMILES

C1CNCCC12C(C3=C(O2)N=CC=C3)N

Origin of Product

United States

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